molecular formula C10H14N2O5 B13422577 Thymidine-d9

Thymidine-d9

Cat. No.: B13422577
M. Wt: 251.28 g/mol
InChI Key: IQFYYKKMVGJFEH-LREJENERSA-N
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Description

Thymidine-d9 is a deuterated form of thymidine, a nucleoside that plays a crucial role in the structure and function of DNA. Thymidine consists of the pyrimidine base thymine attached to a deoxyribose sugar. The “d9” designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and molecular interactions due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-d9 typically involves the incorporation of deuterium into the thymidine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under specific temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium. The final product is then purified using techniques such as chromatography to achieve the desired level of deuteration.

Chemical Reactions Analysis

Types of Reactions: Thymidine-d9 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form thymine and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding deoxyribose derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and thiols can be employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield thymine, while reduction can produce deoxyribose derivatives.

Scientific Research Applications

Thymidine-d9 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to investigate the pathways and mechanisms of nucleoside metabolism.

    Biology: Employed in cell proliferation assays to measure DNA synthesis and cell division rates.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nucleoside analogs.

    Industry: Applied in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

Mechanism of Action

The mechanism of action of Thymidine-d9 is similar to that of thymidine. It is incorporated into DNA during the S phase of the cell cycle, where it pairs with deoxyadenosine (A) in the DNA double helix. The presence of deuterium atoms can influence the stability and interactions of the DNA molecule, making this compound a valuable tool for studying DNA dynamics and interactions.

Molecular Targets and Pathways: this compound targets the DNA synthesis pathway and is involved in the replication and repair processes. It is phosphorylated by thymidine kinase to form thymidine monophosphate (TMP), which is further phosphorylated to thymidine diphosphate (TDP) and thymidine triphosphate (TTP). These phosphorylated forms are then incorporated into the DNA strand by DNA polymerase.

Comparison with Similar Compounds

Thymidine-d9 can be compared to other deuterated nucleosides and non-deuterated thymidine analogs:

    Deuterated Nucleosides: Compounds like deuterated cytidine (Cytidine-d5) and deuterated adenosine (Adenosine-d5) are similar in that they also contain deuterium atoms. this compound is unique in its specific application to thymidine metabolism and DNA synthesis studies.

    Non-Deuterated Thymidine Analogs: Thymidine analogs such as azidothymidine (AZT) and bromodeoxyuridine (BrdU) are used in antiviral and cancer research. This compound differs in that it is primarily used as a research tool to study metabolic pathways and molecular interactions.

Biological Activity

Thymidine-d9 is a deuterated analog of thymidine, a key nucleoside involved in DNA synthesis and repair. The incorporation of deuterium, a stable isotope of hydrogen, into thymidine modifies its physical and chemical properties, enhancing its utility in various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Structure and Properties

This compound consists of a thymine base attached to a deoxyribose sugar, similar to non-deuterated thymidine. The presence of deuterium alters the compound's kinetics in enzymatic reactions, particularly those involving thymidine kinases and DNA polymerases. This modification can influence substrate binding affinities and reaction rates, providing insights into metabolic processes.

This compound exhibits biological activities that parallel those of non-deuterated thymidine. Key mechanisms include:

  • DNA Synthesis and Repair : this compound is incorporated into DNA during replication and repair processes. Its deuterated form may affect the efficiency and fidelity of these processes.
  • Enzymatic Reactions : The presence of deuterium can alter the kinetics of phosphorylation reactions catalyzed by thymidine kinases, impacting how effectively this compound is incorporated into DNA strands.

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

  • Metabolic Pathway Tracing : this compound's isotopic labeling allows for more precise tracing of metabolic pathways in cellular systems. This capability is crucial for understanding cellular dynamics and drug interactions.
  • Influence on Enzyme Activity : Research indicates that deuterated nucleosides like this compound can modulate enzyme activity differently than their non-deuterated counterparts. For instance, studies have shown that the incorporation of deuterium may enhance or inhibit the activity of specific kinases involved in DNA metabolism.

Applications

This compound has several applications across different fields:

  • Biochemical Research : It is widely used in studies involving metabolic pathways, enzyme kinetics, and molecular interactions.
  • Clinical Studies : this compound serves as a potential biomarker for monitoring cellular proliferation and response to therapies in cancer treatment contexts .
  • Drug Development : Its unique properties make it a valuable tool for developing new therapeutics targeting DNA synthesis pathways.

Case Study 1: Thymidine Kinase Activity as a Biomarker

A study investigated the role of thymidine kinase (TK1) activity as a biomarker for cancer treatment response. The modulation of TK1 levels was assessed in patients undergoing palbociclib therapy. Results indicated that TK1 activity could be monitored non-invasively and might predict treatment efficacy .

Case Study 2: Metabolic Pathway Analysis

In another study, researchers utilized this compound to trace metabolic pathways in cancer cells. The incorporation of deuterium allowed for enhanced tracking of nucleoside metabolism, revealing critical insights into how cancer cells adapt to therapeutic pressures.

Comparative Analysis

The following table summarizes key differences between thymidine and this compound regarding their biological activity:

PropertyThymidineThis compound
Isotopic CompositionNon-deuteratedDeuterated (d9)
Enzymatic KineticsStandard kineticsAltered kinetics
ApplicationsGeneral DNA synthesisEnhanced tracing
Biomarker PotentialLimitedHigher potential

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

251.28 g/mol

IUPAC Name

6-deuterio-1-[(2R,4S,5R)-3,3,4-trideuterio-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,2D2,3D,4D2,6D

InChI Key

IQFYYKKMVGJFEH-LREJENERSA-N

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1[C@H]2C([C@]([C@H](O2)C([2H])([2H])O)([2H])O)([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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